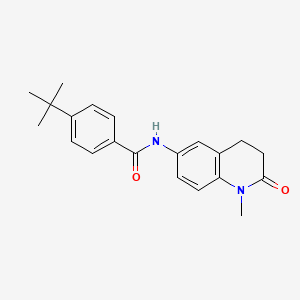

4-(tert-butyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-21(2,3)16-8-5-14(6-9-16)20(25)22-17-10-11-18-15(13-17)7-12-19(24)23(18)4/h5-6,8-11,13H,7,12H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNPWICFMLGQJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(tert-butyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

- Molecular Formula : C_{17}H_{22}N_{2}O_{2}

- Molecular Weight : 286.37 g/mol

The presence of a tert-butyl group and a tetrahydroquinoline moiety contributes to its lipophilicity and potential interactions with biological targets.

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which may play a role in protecting cells from oxidative stress.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Interaction : Preliminary studies suggest that this compound may interact with certain receptors that are critical in various signaling pathways.

Antioxidant Activity

A study evaluated the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that the compound exhibited a dose-dependent scavenging effect on free radicals.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 80% |

Enzyme Inhibition

The compound was tested against various enzymes to assess its inhibitory potential. Notably, it demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 12.5 |

| Cyclooxygenase-2 | 20.0 |

Case Studies

- Neuroprotective Effects : In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Anti-inflammatory Properties : A study involving lipopolysaccharide (LPS)-induced inflammation in mice showed that the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, their molecular properties, and reported findings:

Key Observations

Impact of Substituents on Physicochemical Properties: The tert-butyl group in the target compound likely increases hydrophobicity compared to analogues like 2.4f (dihydropyran-methyl) or Baxdrostat (tetrahydroisoquinolin-propionamide). This may enhance membrane permeability but reduce solubility .

Synthetic Accessibility :

- Compound 2.4f was synthesized in 70% yield via gold-catalyzed methods, suggesting efficient routes for benzamide derivatives .

- The cytotoxic analogue 1j (65% yield) required optimized coupling conditions, highlighting challenges in diarylamide synthesis .

Biological Relevance: 1j demonstrated cytotoxicity, likely due to its quinoxalinedione moiety, a known pharmacophore in kinase inhibitors like Sorafenib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.